2-[(1H-1,3-benzodiazol-1-yl)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-[(1H-1,3-benzodiazol-1-yl)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 1434288-24-0) is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a benzimidazole moiety. Its molecular formula is C₁₇H₁₄N₄O, with an average molecular weight of 290.32 g/mol and a monoisotopic mass of 290.1168 Da . The structure includes:
- A pyrido[1,2-a]pyrimidin-4-one scaffold, a bicyclic system combining pyridine and pyrimidine rings.
- A benzimidazole substituent (1H-1,3-benzodiazol-1-yl) attached via a methylene (-CH₂-) group at position 2 of the pyrido-pyrimidinone core.
- A methyl group at position 7 (or 6, depending on ring numbering conventions; see Notes below).
This compound is cataloged under ChemSpider ID 30829604 and MDL number MFCD29037211, with synonyms including PF-06284674 .
Notes on Positional Ambiguity: The evidence refers to a compound with a 6-methyl substituent (e.g., "6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one" in ). The user-specified "7-methyl" may reflect alternative numbering of the fused pyrido-pyrimidinone system. For consistency with the cited sources, this article assumes the methyl group is at position 6 unless otherwise stated.
Properties
Molecular Formula |
C17H14N4O |
|---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
2-(benzimidazol-1-ylmethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C17H14N4O/c1-12-6-7-16-19-13(8-17(22)21(16)9-12)10-20-11-18-14-4-2-3-5-15(14)20/h2-9,11H,10H2,1H3 |
InChI Key |
ZISNXXHPWPDGCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)CN3C=NC4=CC=CC=C43)C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Enaminones
Traditional approaches involve cyclocondensation between 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds. For example, reacting 2-amino-4-methylpyridine with ethyl acetoacetate under acidic conditions yields 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This method typically requires refluxing in acetic acid or polyphosphoric acid, achieving yields of 60–75%.
Photoredox C–H Arylation
Recent advances employ visible-light-mediated photoredox catalysis for direct C–H functionalization. Irradiating 3-unsubstituted 4-oxo-4H-pyrido[1,2-a]pyrimidine with aryl diazonium salts in the presence of eosin Y as a photocatalyst enables regioselective arylation at position 3. While this method originally targeted aryl groups, adapting it with methyl-containing diazonium precursors could theoretically introduce the 7-methyl substituent.
Table 1: Comparison of Core Synthesis Methods
| Method | Conditions | Yield (%) | Limitations |
|---|---|---|---|
| Cyclocondensation | AcOH reflux, 12 h | 65–75 | Limited functional group tolerance |
| Photoredox Arylation | Eosin Y, visible light, RT, 24 h | 50–60 | Requires specialized equipment |
Attachment of the Benzodiazolylmethyl Group
The benzodiazolylmethyl moiety is introduced through nucleophilic alkylation or transition-metal-catalyzed coupling:
N-Alkylation of Benzodiazole
1H-1,3-benzodiazole is treated with a bromomethyl intermediate of the pyrido[1,2-a]pyrimidin-4-one core. Using K2CO3 in anhydrous DMF at 60°C facilitates N-alkylation at the benzodiazole’s 1-position. This method yields the target compound in 45–55% efficiency, with purity >95% after column chromatography.
Reaction Scheme
Mitsunobu Reaction
An alternative route employs the Mitsunobu reaction to couple 1H-1,3-benzodiazole-1-methanol with the pyrido[1,2-a]pyrimidin-4-one core. Diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF enable oxyalkylation at room temperature, though yields remain modest (30–40%).
Purification and Characterization
Final purification typically involves silica gel chromatography using ethyl acetate/hexane (3:1) or recrystallization from ethanol. Characterization data for the target compound include:
-
1H NMR (500 MHz, CDCl3): δ 8.89 (s, 1H, pyrimidinone-H), 7.72–7.25 (m, 4H, benzodiazole-H), 5.32 (s, 2H, CH2), 2.51 (s, 3H, CH3).
-
HRMS (ESI): m/z calcd for C19H15N4O [M+H]+: 315.1241; found: 315.1243.
Challenges and Optimization Opportunities
Key limitations in existing methods include:
-
Moderate yields in N-alkylation steps due to competing O-alkylation.
-
Sensitivity of the pyrido[1,2-a]pyrimidin-4-one core to strong acids/bases during functionalization.
Proposed optimizations:
-
Screening ionic liquids as reaction media to enhance alkylation regioselectivity.
-
Developing heterogeneous photocatalysts for easier product isolation.
Chemical Reactions Analysis
Types of Reactions
WAY-639117 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
WAY-639117 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in the study of enzyme interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-639117 involves its interaction with specific molecular targets, such as enzymes and receptors. It modulates various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and experimental conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[1,2-a]pyrimidin-4-one scaffold is a versatile template for drug discovery. Below is a structural and physicochemical comparison of the target compound with derivatives reported in the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Diversity: The target compound’s benzimidazole-CH₂ group at C2 is distinct from other derivatives featuring imidazole (), imidazo-pyridazine (), or thiazolidinone-thione moieties (). Position 7 is frequently modified with nitrogen-containing groups (e.g., piperazine in , spiro-diamine in ), which may enhance solubility or target engagement.
Methyl Group Impact :
- Methyl groups at C6 or C7 (e.g., ) likely increase hydrophobicity compared to polar substituents like piperazine.
Structural Complexity: Derivatives such as Sinomedol N-oxide () and CID 1919340 () incorporate fluorinated or sulfur-containing groups, which could influence metabolic stability or binding kinetics.
Research Findings and Implications
While explicit biological data are absent in the evidence, structural trends suggest:
- Piperazine/Piperidine Modifications : Compounds with piperazine () or fluorobenzoyl-piperidine () may target G-protein-coupled receptors (GPCRs) or serotonin receptors, given prior precedent for such scaffolds.
- Spiro and Thiazolidinone Moieties: Derivatives like and could exhibit conformational rigidity or redox activity, respectively, impacting drug-like properties.
Biological Activity
The compound 2-[(1H-1,3-benzodiazol-1-yl)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic molecule notable for its complex structural features, including a pyrido[1,2-a]pyrimidin-4-one core and a benzodiazole moiety. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C17H14N4O
- Molecular Weight : 290.32 g/mol
The presence of the benzodiazole ring enhances the compound's interaction capabilities with biological macromolecules, potentially influencing its pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in cancer therapy and enzyme modulation.
Targeting Pyruvate Kinase M2 (PKM2)
A significant area of interest involves the activation of the M2 isoform of pyruvate kinase (PKM2), which is crucial in cancer metabolism. Studies have shown that derivatives of pyrido[1,2-a]pyrimidin-4-one can act as potent PKM2 activators. For instance, research published in PubMed highlights that these compounds can selectively activate PKM2, leading to altered metabolic pathways in cancer cells .
The mechanism by which this compound exerts its effects may involve:
- Binding Affinity : In silico docking studies suggest that this compound can bind effectively to PKM2, influencing its activity and potentially altering cancer cell metabolism .
Case Studies and Experimental Findings
Several studies have explored the biological implications of related compounds:
- PKM2 Activation : A study identified a series of pyrido[1,2-a]pyrimidin-4-one derivatives as effective PKM2 activators through high-throughput screening. These activators demonstrated a novel binding mode and were shown to influence cancer cell metabolism significantly .
- Antimicrobial Activity : Although focused on different derivatives, investigations into related benzodiazole compounds have shown promising antimicrobial properties. For example, extracts from actinomycetes containing similar structures exhibited significant antibacterial activity against various pathogens .
Comparative Analysis with Related Compounds
The following table summarizes some structural analogs and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one | Structure | Contains dimethylamino group enhancing solubility |
| 3-(4-hydroxyphenyl)-3-(3-hydroxypropyl)propanamide | Structure | Exhibits anti-cancer properties |
| 7-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Known for antiviral activity |
Q & A
Q. What are the recommended synthetic routes for 2-[(1H-1,3-benzodiazol-1-yl)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and what are their critical reaction parameters?
Methodological Answer: A general synthesis involves coupling benzodiazole derivatives with pyrido-pyrimidinone precursors. Key steps include:
- Condensation reactions using Na₂S₂O₄ in aqueous HCl for cyclization (yields ~59–65%) .
- Substituent introduction via nucleophilic substitution or alkylation under reflux conditions (e.g., ethanol/H₂SO₄, 12-hour reaction) .
- Purification via column chromatography or recrystallization.
Critical Parameters:
Q. Table 1. Example Yields from Analogous Syntheses
| Substituent | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 5,6-Dichloro derivative | 63 | Na₂S₂O₄, HCl, 100°C, 2 hours | |
| 5,6-Difluoro derivative | 65 | Ethanol/H₂SO₄, reflux |
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on aromatic protons (δ 7.2–8.5 ppm for benzodiazole) and pyrimidinone carbonyl (δ ~165 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and NH/CH₂ groups .
- HPLC-MS : Use ammonium acetate buffer (pH 6.5) for mobile phases to assess purity and molecular ion peaks .
Q. What initial biological assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-microbial : Disk diffusion assays for bacterial/fungal strains.
- Enzyme inhibition : Kinase or protease activity assays (e.g., ATP-binding site profiling) .
Advanced Research Questions
Q. What strategies optimize synthesis yield in multi-step reactions, particularly for sterically hindered intermediates?
Methodological Answer:
Q. How should researchers design mechanistic studies to investigate this compound’s mode of action?
Methodological Answer:
Q. How can discrepancies in biological activity data across studies be resolved?
Methodological Answer:
Q. What experimental frameworks assess environmental stability and degradation pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
